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4-Methyl-2-phenylpyrimidine-5-

carboxylic acid

Cat. No.: B1347268 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential biological relevance of 4-Methyl-2-phenylpyrimidine-5-carboxylic acid. Due to

the limited availability of direct experimental data for this specific compound, this guide

combines known information with representative experimental protocols and predicted

properties based on analogous structures. This document is intended to serve as a valuable

resource for researchers interested in the evaluation and application of this and related

pyrimidine derivatives in medicinal chemistry and drug discovery.

Chemical Properties
4-Methyl-2-phenylpyrimidine-5-carboxylic acid is a heterocyclic compound featuring a

pyrimidine core substituted with methyl, phenyl, and carboxylic acid groups. These functional

groups are anticipated to govern its chemical reactivity, physical properties, and biological

activity.

Physicochemical Data
While experimentally determined values for 4-Methyl-2-phenylpyrimidine-5-carboxylic acid
are not extensively reported in the literature, the following table summarizes its basic identifiers
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and provides estimated or typical values for key physicochemical properties based on its

structure and data from similar compounds.

Property Value Source

IUPAC Name
4-Methyl-2-phenylpyrimidine-5-

carboxylic acid
[1]

CAS Number 103249-79-2 [1]

Molecular Formula C₁₂H₁₀N₂O₂ [1]

Molecular Weight 214.22 g/mol [1]

Melting Point

Not available (expected to be a

solid at room temperature with

a relatively high melting point,

typical for crystalline carboxylic

acids)

-

Solubility

Sparingly soluble in water;

soluble in organic solvents like

DMSO, DMF, and methanol.

Predicted

pKa

Estimated to be in the range of

3-5 for the carboxylic acid

proton, typical for aromatic

carboxylic acids.

Predicted

Spectroscopic Data (Predicted)
The following are predicted spectroscopic characteristics for 4-Methyl-2-phenylpyrimidine-5-
carboxylic acid based on its chemical structure.

¹H NMR:

A singlet for the methyl protons (around 2.5 ppm).

Multiplets for the phenyl protons (in the aromatic region, ~7.4-8.5 ppm).
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A singlet for the pyrimidine proton.

A broad singlet for the carboxylic acid proton (downfield, >10 ppm).

¹³C NMR:

A peak for the methyl carbon.

Signals for the pyrimidine ring carbons.

Signals for the phenyl ring carbons.

A signal for the carboxylic acid carbonyl carbon (downfield, ~165-175 ppm).

Infrared (IR) Spectroscopy:

A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

A strong C=O stretch from the carboxylic acid (~1700 cm⁻¹).

C=N and C=C stretching vibrations from the pyrimidine and phenyl rings.

Mass Spectrometry (MS):

A molecular ion peak (M⁺) corresponding to the molecular weight.

Fragmentation patterns involving the loss of CO₂, H₂O, and cleavage of the phenyl and

methyl groups.

Synthesis and Experimental Protocols
A plausible synthetic route to 4-Methyl-2-phenylpyrimidine-5-carboxylic acid involves the

hydrolysis of its corresponding ethyl ester, ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate.

The ester can be synthesized via a multicomponent Biginelli-type reaction or other established

methods for pyrimidine synthesis.

Synthesis of Ethyl 4-Methyl-2-phenylpyrimidine-5-
carboxylate
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A common method for the synthesis of the pyrimidine core is the Biginelli reaction, a one-pot

cyclocondensation of an aldehyde, a β-ketoester, and urea or a urea derivative.

Experimental Protocol:

Reaction Setup: To a round-bottom flask, add benzaldehyde (1 equivalent), ethyl

acetoacetate (1 equivalent), and benzamidine hydrochloride (1 equivalent) in ethanol.

Catalysis: Add a catalytic amount of an acid catalyst (e.g., HCl).

Reaction Conditions: Reflux the reaction mixture for several hours.

Work-up and Purification: After cooling, the product may precipitate. The solid can be

collected by filtration and recrystallized from a suitable solvent like ethanol to yield pure ethyl

4-methyl-2-phenylpyrimidine-5-carboxylate.

Hydrolysis to 4-Methyl-2-phenylpyrimidine-5-carboxylic
acid
The final step is the hydrolysis of the ester to the carboxylic acid.

Experimental Protocol:

Reaction Setup: Dissolve ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate in a mixture of

ethanol and an aqueous solution of a strong base (e.g., NaOH or KOH).

Reaction Conditions: Heat the mixture to reflux and monitor the reaction by thin-layer

chromatography (TLC) until the starting material is consumed.

Work-up and Purification: After cooling the reaction mixture, acidify it with a dilute acid (e.g.,

HCl) to a pH of approximately 2-3. The carboxylic acid should precipitate out of the solution.

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum

to obtain 4-Methyl-2-phenylpyrimidine-5-carboxylic acid.

Potential Biological Activity and Signaling Pathways
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Derivatives of 2-phenylpyrimidine have been reported to exhibit a range of biological activities,

including acting as inhibitors of Bruton's tyrosine kinase (BTK) and sterol 14α-demethylase

(CYP51).[2][3]

Bruton's Tyrosine Kinase (BTK) Inhibition
BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for

B-cell proliferation, differentiation, and survival.[2] Inhibition of BTK is a validated therapeutic

strategy for various B-cell malignancies and autoimmune diseases.[2] The diagram below

illustrates the BTK signaling pathway, a potential target for 2-phenylpyrimidine derivatives.
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Caption: Potential inhibition of the BTK signaling pathway.
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CYP51 Inhibition
CYP51, or lanosterol 14α-demethylase, is a crucial enzyme in the biosynthesis of ergosterol in

fungi and cholesterol in mammals.[4] Inhibition of fungal CYP51 is a well-established

mechanism for antifungal drugs. The potential for 2-phenylpyrimidine derivatives to act as

CYP51 inhibitors suggests their possible application as antifungal agents.

Experimental Workflow Visualization
The following diagram outlines the general workflow for the synthesis and characterization of 4-
Methyl-2-phenylpyrimidine-5-carboxylic acid.
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Caption: General synthesis and characterization workflow.
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Conclusion
4-Methyl-2-phenylpyrimidine-5-carboxylic acid represents a molecule of interest within the

broader class of biologically active pyrimidine derivatives. While specific experimental data for

this compound is not widely available, this guide provides a framework for its synthesis and

characterization based on established chemical principles and data from analogous structures.

The potential for this class of compounds to inhibit key signaling molecules like BTK highlights

its relevance for further investigation in drug discovery programs. The provided protocols and

visualizations are intended to facilitate future research into the chemical and biological

properties of this promising heterocyclic scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1347268?utm_src=pdf-body
https://www.benchchem.com/product/b1347268?utm_src=pdf-custom-synthesis
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2021.668131/full
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2021.668131/full
https://en.wikipedia.org/wiki/Bruton%27s_tyrosine_kinase
https://www.researchgate.net/figure/Signaling-pathways-involving-Brutons-tyrosine-kinase-BTK-BTK-is-placed-within-the_fig1_364063380
https://pmc.ncbi.nlm.nih.gov/articles/PMC2324071/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2324071/
https://www.benchchem.com/product/b1347268#4-methyl-2-phenylpyrimidine-5-carboxylic-acid-chemical-properties
https://www.benchchem.com/product/b1347268#4-methyl-2-phenylpyrimidine-5-carboxylic-acid-chemical-properties
https://www.benchchem.com/product/b1347268#4-methyl-2-phenylpyrimidine-5-carboxylic-acid-chemical-properties
https://www.benchchem.com/product/b1347268#4-methyl-2-phenylpyrimidine-5-carboxylic-acid-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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